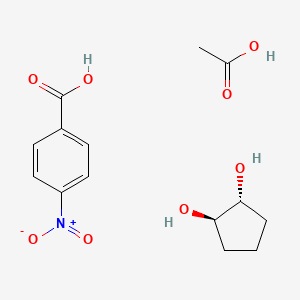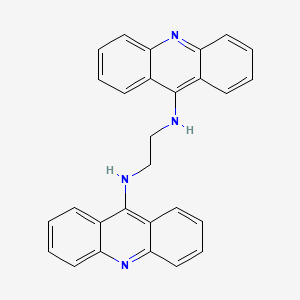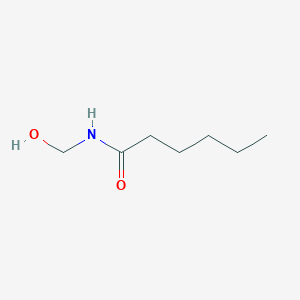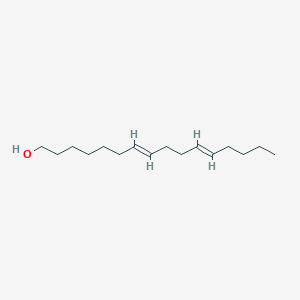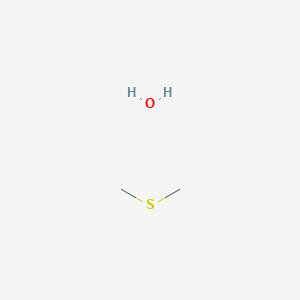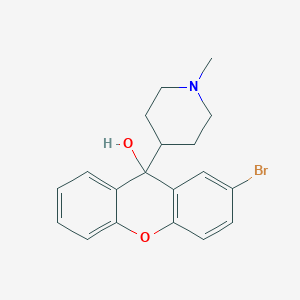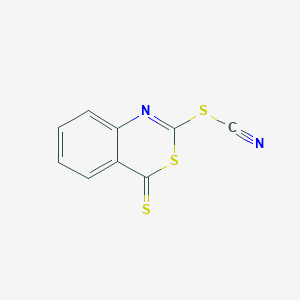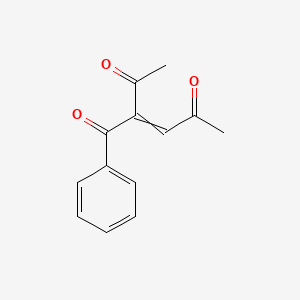
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2O2 This compound is characterized by the presence of two 2-chloro-5-methoxyphenyl groups attached to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine can be synthesized through the reaction of 2-chloro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves the following steps:
Condensation Reaction: 2-chloro-5-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction optimization techniques.
化学反応の分析
Types of Reactions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine: Similar in structure but contains pyrimidine rings instead of phenyl rings.
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties
特性
CAS番号 |
60696-78-8 |
|---|---|
分子式 |
C14H14Cl2N2O2 |
分子量 |
313.2 g/mol |
IUPAC名 |
1,2-bis(2-chloro-5-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-19-9-3-5-11(15)13(7-9)17-18-14-8-10(20-2)4-6-12(14)16/h3-8,17-18H,1-2H3 |
InChIキー |
XAOZNDGEECOEQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Cl)NNC2=C(C=CC(=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
